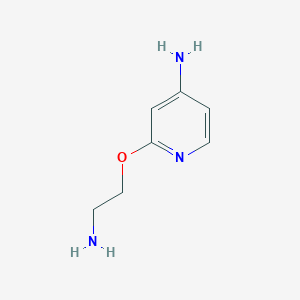
2-(2-aminoethoxy)pyridin-4-amine
Overview
Description
Scientific Research Applications
Synthesis and Biological Applications
4-Pyridinamine, 2-(2-aminoethoxy)- and its derivatives have been extensively studied in various scientific contexts. Notable among these is the synthesis of 5-phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine, which is potentially carcinogenic. The study by Stavenuiter et al. (1985) focused on developing methods for synthesizing PPA and its possible metabolites for biological studies, highlighting its potential carcinogenic properties and relevance in food safety research (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).
Chemical Industry and Enzymatic Applications
In the chemical industry, pyridinamines like 4-Pyridinamine, 2-(2-aminoethoxy)- serve as important intermediates. A study by Stankevičiūtė et al. (2016) explored the use of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives, showing promise for the preparation of various pyridin-5-ols and pyridin-N-oxides, crucial in pharmaceuticals and polymers (Stankevičiūtė et al., 2016).
Antioxidant and Therapeutic Properties
The compound has also been investigated for its potential therapeutic properties. Saddala and Pradeepkiran (2019) synthesized dihydropyridine analogs, including 2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, evaluating their biological activities, including antioxidant properties, which are crucial in drug discovery (Saddala & Pradeepkiran, 2019).
Organocatalysis
Zlotin (2015) reviewed the use of 4-hydroxyproline-derived amino acids and amino amides, including those bearing functional groups similar to 4-Pyridinamine, 2-(2-aminoethoxy)-, as organocatalysts for asymmetric reactions in organic compounds. This indicates its significance in green chemistry and technology applications (Zlotin, 2015).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Xu et al. (2015) studied a pyridine derivative, 4-amino-N,N-di-(2-pyridylmethyl)-aniline, for its properties in inhibiting corrosion on mild steel in hydrochloric acid, highlighting the potential use of similar pyridinamine derivatives in protecting metals (Xu et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine derivatives have been reported to targetCyclin-Dependent Kinases (CDKs) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of various diseases .
Mode of Action
Pyrimidine-based anti-inflammatory agents, which may share structural similarities with the compound , are known to function by suppressing the activity ofCOX-1 and COX-2 enzymes , thereby reducing the generation of prostaglandin E2 .
Result of Action
Related compounds such as 2-aminopyrimidines have shownantitrypanosomal and antiplasmodial activities . They have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Biochemical Analysis
Biochemical Properties
4-Pyridinamine, 2-(2-aminoethoxy)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form strong hydrogen bonds with certain biomolecules, which can influence the stability and activity of these molecules . The compound’s ability to form hydrogen bonds makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Cellular Effects
The effects of 4-Pyridinamine, 2-(2-aminoethoxy)- on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 4-Pyridinamine, 2-(2-aminoethoxy)- exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Pyridinamine, 2-(2-aminoethoxy)- over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Pyridinamine, 2-(2-aminoethoxy)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects may be observed . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
4-Pyridinamine, 2-(2-aminoethoxy)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 4-Pyridinamine, 2-(2-aminoethoxy)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
4-Pyridinamine, 2-(2-aminoethoxy)- exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell
Properties
IUPAC Name |
2-(2-aminoethoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-2-4-11-7-5-6(9)1-3-10-7/h1,3,5H,2,4,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCCXBFFQULUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375373.png)



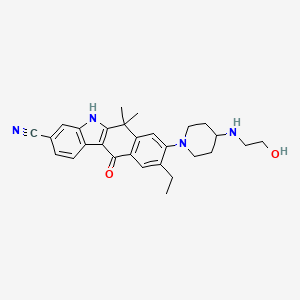
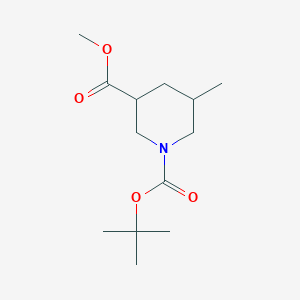



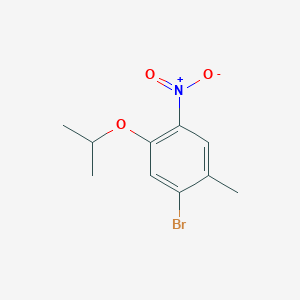
![5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375390.png)
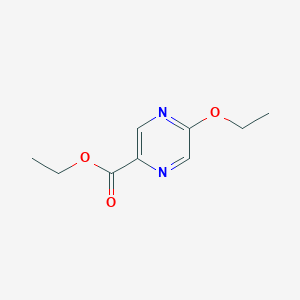
![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)

